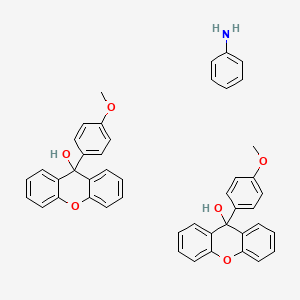
Aniline;9-(4-methoxyphenyl)xanthen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline;9-(4-methoxyphenyl)xanthen-9-ol: This compound is known for forming inclusion compounds with aniline, which has implications in crystal engineering and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 9-(4-methoxyphenyl)xanthen-9-ol typically involves the reaction of xanthen-9-one with appropriate methoxyphenyl derivatives. The synthesis can be carried out using various methods, including nucleophilic substitution and catalytic reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and solvent evaporation are commonly employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the methoxy group or the aromatic ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a host molecule in the formation of inclusion compounds. These inclusion compounds have applications in studying molecular interactions and crystal engineering .
Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug delivery systems and as a scaffold for designing biologically active molecules .
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and as an intermediate in organic synthesis .
Mecanismo De Acción
The mechanism by which 9-(4-methoxyphenyl)xanthen-9-ol exerts its effects involves its ability to form hydrogen bonds with guest molecules. This interaction is crucial in the formation of stable inclusion compounds. The molecular targets and pathways involved include hydrogen bonding with hydroxyl and amine groups .
Comparación Con Compuestos Similares
- 9-(3-methoxyphenyl)xanthen-9-ol
- 9-(2-methoxyphenyl)xanthen-9-ol
Comparison: Compared to its isomers, 9-(4-methoxyphenyl)xanthen-9-ol exhibits unique hydrogen bonding patterns and thermal stability. These properties make it particularly suitable for specific applications in crystal engineering and material science .
Propiedades
Número CAS |
872584-24-2 |
|---|---|
Fórmula molecular |
C46H39NO6 |
Peso molecular |
701.8 g/mol |
Nombre IUPAC |
aniline;9-(4-methoxyphenyl)xanthen-9-ol |
InChI |
InChI=1S/2C20H16O3.C6H7N/c2*1-22-15-12-10-14(11-13-15)20(21)16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20;7-6-4-2-1-3-5-6/h2*2-13,21H,1H3;1-5H,7H2 |
Clave InChI |
YSEABJGRANWGQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O.COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O.C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


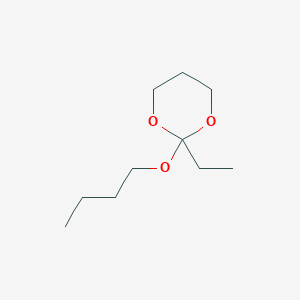
![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)
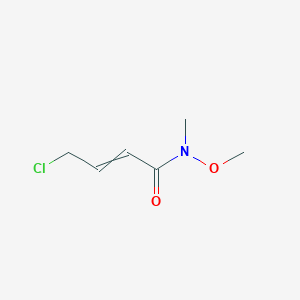
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)

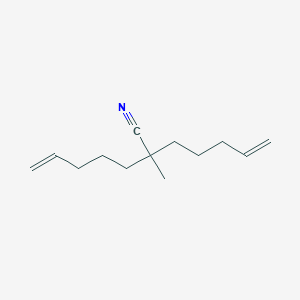
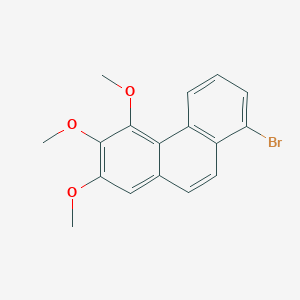
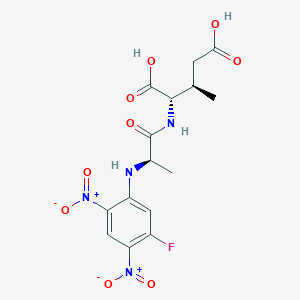
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)
![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
